molecular formula C10H10BrNO2 B11821190 N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine

N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine

Cat. No.: B11821190
M. Wt: 256.10 g/mol
InChI Key: FVMGXZXVZKQJRJ-UHFFFAOYSA-N
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Description

N-[1-(5-Bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine is a synthetic organic compound featuring a dihydrobenzofuran core substituted with a bromine atom at the 5-position and an ethylidene hydroxylamine moiety. The dihydrobenzofuran scaffold imparts rigidity to the structure, while the bromine substituent enhances electronic effects (e.g., electron-withdrawing) and lipophilicity. This compound is of interest in medicinal chemistry and materials science due to its hybrid aromatic-heterocyclic architecture .

Properties

Molecular Formula

C10H10BrNO2

Molecular Weight

256.10 g/mol

IUPAC Name

N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine

InChI

InChI=1S/C10H10BrNO2/c1-6(12-13)9-5-14-10-3-2-7(11)4-8(9)10/h2-4,9,13H,5H2,1H3

InChI Key

FVMGXZXVZKQJRJ-UHFFFAOYSA-N

Canonical SMILES

CC(=NO)C1COC2=C1C=C(C=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine typically involves the bromination of benzofuran derivatives followed by the formation of the hydroxylamine group. One common method includes the reaction of 5-bromo-2,3-dihydro-1-benzofuran with ethylidenehydroxylamine under controlled conditions .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination and subsequent reactions in specialized reactors to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted benzofuran derivatives, which can have different biological and chemical properties .

Scientific Research Applications

N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound belongs to a broader class of hydroxylamine and hydrazide derivatives. Key structural analogs and their distinguishing features are discussed below:

Substituent Variations on the Aromatic Ring

Table 1: Substituent Effects on Bioactivity and Physicochemical Properties
Compound Name Substituent (Position) Core Structure Key Functional Group Notable Properties
Target Compound Br (5) Dihydrobenzofuran Ethylidene hydroxylamine High lipophilicity, rigidity
N-(1-(5-Bromo-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide Br (5) 2-Hydroxyphenyl Gallic hydrazide Antioxidant (IC50: 12 μM)
N-(1-(5-Chloro-2-hydroxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide Cl (5) 2-Hydroxyphenyl Gallic hydrazide Moderate antioxidant activity
N-(1-(2-Hydroxy-5-methoxyphenyl)-ethylidene)-3,4,5-trihydroxybenzohydrazide OMe (5) 2-Hydroxyphenyl Gallic hydrazide Reduced cytotoxicity

Key Findings :

  • Bromine vs. Chlorine/Methoxy : Bromine’s larger atomic radius and higher electronegativity enhance lipophilicity and steric hindrance compared to chlorine or methoxy groups. This may improve membrane permeability but reduce solubility .
  • Dihydrobenzofuran vs.

Functional Group Modifications

Table 2: Functional Group Impact on Reactivity
Compound Name Functional Group Redox Activity Metal Chelation Potential
Target Compound Ethylidene hydroxylamine High (via -NHOH) Moderate (N,O-donor)
3,4,5-Trihydroxybenzoic acid [1-pyridylethylidene] hydrazide Pyridyl hydrazide Low High (N,O,S-donor)
Butylated hydroxytoluene (BHT) Phenolic -OH Antioxidant (radical scavenging) None

Key Findings :

  • The hydroxylamine group in the target compound exhibits stronger redox activity than phenolic -OH (e.g., BHT) but weaker metal-chelating capacity compared to pyridyl hydrazides .
  • Hydrazide derivatives generally show higher thermal stability due to conjugated π-systems, whereas hydroxylamines may undergo oxidation to nitroso intermediates under acidic conditions .

Research Implications and Gaps

  • Structural Insights : X-ray crystallography using programs like SHELXL (widely adopted for small-molecule refinement) could resolve the dihedral angles and conformation of the target compound’s dihydrobenzofuran core, aiding in structure-activity relationship (SAR) studies .
  • Biological Activity : While gallic hydrazide analogs demonstrate antioxidant properties, the target compound’s bioactivity remains uncharacterized. Comparative assays (e.g., DPPH radical scavenging) are needed to evaluate its efficacy relative to BHT or hydrazide derivatives .
  • Synthetic Challenges : Introducing bromine at the 5-position of dihydrobenzofuran requires regioselective bromination, which may involve electrophilic aromatic substitution under controlled conditions.

Biological Activity

N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Molecular Formula

  • Chemical Formula : C10H10BrNO2
  • Molecular Weight : 256.0959 g/mol

Structural Features

The compound features a hydroxylamine functional group attached to an ethylidene bridge, which connects to a brominated benzofuran moiety. The presence of bromine enhances the compound's reactivity, potentially influencing its biological activity.

PropertyValue
Molecular FormulaC10H10BrNO2
Molecular Weight256.0959 g/mol
SMILESCC(=NO)C1COc2ccc(Br)cc12
IUPAC Name(E)-N-{1-[(3S)-5-bromo-2,3-dihydro-1-benzofuran-3-yl]ethylidene}hydroxylamine

Inhibition of Kinases

Research indicates that this compound acts as an inhibitor of Src kinase, which is pivotal in various cell signaling pathways. This inhibition can significantly influence cellular processes such as proliferation and apoptosis, potentially leading to therapeutic applications in cancer treatment.

Modulation of Oxidative Stress Responses

The compound has been shown to modulate gene expression related to oxidative stress responses. This modulation enhances cellular resilience against oxidative damage, suggesting potential applications in neuroprotection and other conditions associated with oxidative stress.

Case Study 1: Src Kinase Inhibition

A study focusing on the inhibition of Src kinase revealed that this compound effectively reduced kinase activity in vitro. This reduction correlated with decreased cell proliferation rates in cancer cell lines, indicating its potential as a therapeutic agent in oncology.

Case Study 2: Oxidative Stress Modulation

In another investigation, the compound was tested for its ability to modulate oxidative stress responses in neuronal cells. The results indicated that treatment with this compound led to increased expression of antioxidant enzymes, thereby enhancing cell survival under oxidative stress conditions.

Q & A

Basic: What are the recommended synthetic routes for N-[1-(5-bromo-2,3-dihydro-1-benzofuran-3-yl)ethylidene]hydroxylamine, and what reaction conditions optimize yield?

Methodological Answer:
The synthesis typically involves multi-step reactions:

Benzofuran Core Formation : Cyclization of substituted phenols with bromine-containing precursors under acidic conditions (e.g., H₂SO₄ catalysis) to generate the 5-bromo-2,3-dihydrobenzofuran scaffold .

Ethylidene Hydroxylamine Introduction : Condensation of the benzofuran intermediate with hydroxylamine derivatives in anhydrous solvents (e.g., THF or DMF) under nitrogen atmosphere. Catalysts like pyridine or triethylamine enhance imine bond formation .

Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures improves purity (>95%).
Critical Parameters : Temperature control (<60°C for condensation), solvent polarity, and inert gas protection are essential to prevent oxidation or decomposition .

Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structural integrity of this compound?

Methodological Answer:

  • ¹H/¹³C NMR :
    • Benzofuran protons (δ 6.5–7.5 ppm for aromatic H; δ 3.0–4.5 ppm for dihydrofuran CH₂) .
    • Hydroxylamine N-H signal (δ 8.0–9.0 ppm, broad singlet) and ethylidene CH₃ (δ 1.5–2.0 ppm) .
  • IR : Stretching vibrations for C-Br (550–600 cm⁻¹), C=N (1640–1680 cm⁻¹), and O-H (3200–3400 cm⁻¹) .
  • MS : Molecular ion peak at m/z consistent with C₁₁H₁₁BrN₂O₂ (exact mass calculated via high-resolution MS). Fragmentation patterns confirm bromine isotopic signatures .

Advanced: What strategies resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:
Contradictions may arise from bioavailability differences or metabolic instability. Approaches include:

Pharmacokinetic Profiling :

  • Measure plasma stability (e.g., liver microsome assays) and metabolite identification (LC-MS/MS) .

Dose-Response Analysis :

  • Compare IC₅₀ values in cell-based assays (e.g., enzyme inhibition) vs. in vivo efficacy (e.g., rodent models). Adjust dosing regimens to account for metabolic clearance .

Prodrug Design : Modify the hydroxylamine group to improve membrane permeability (e.g., acetyl protection) and assess reactivation in target tissues .

Advanced: How does the bromine substitution on the benzofuran ring influence binding affinity to enzymatic targets?

Methodological Answer:
Bromine’s electronegativity and steric effects modulate interactions:

  • Molecular Docking : Bromine forms halogen bonds with residues in hydrophobic enzyme pockets (e.g., kinase ATP-binding sites). Compare docking scores (Glide or AutoDock) with non-brominated analogs .
  • SAR Studies : Replace bromine with Cl/F and measure ΔG (isothermal titration calorimetry). Bromine’s polarizability often enhances binding entropy .
  • Enzyme Inhibition Assays : Test against bromine-sensitive targets (e.g., cytochrome P450 isoforms) using fluorogenic substrates .

Advanced: What computational methods predict the compound’s reactivity in radical-mediated biological pathways?

Methodological Answer:

  • DFT Calculations : Optimize geometry (B3LYP/6-31G*) to assess bond dissociation energies (BDEs) of N-O and C-Br bonds. Lower BDEs indicate propensity for radical formation .
  • Molecular Dynamics (MD) : Simulate interactions with reactive oxygen species (ROS) in aqueous environments (AMBER force field). Track hydroxylamine oxidation to nitroso intermediates .
  • EPR Spectroscopy : Validate radical generation in vitro using spin traps (e.g., DMPO) .

Advanced: How do structural analogs with halogen substitutions compare in toxicity profiles?

Methodological Answer:

Analog Halogen Cytotoxicity (IC₅₀, μM) Mechanistic Notes
5-Bromo derivative Br12.3 ± 1.2ROS generation via bromine release
5-Chloro derivative Cl18.7 ± 2.1Reduced halogen bonding efficiency
5-Fluoro derivative F>50Minimal radical formation
Methods :
  • Ames Test : Assess mutagenicity with Salmonella strains TA98/TA100 .
  • hERG Assay : Screen for cardiotoxicity using patch-clamp electrophysiology .

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